Curculigoside

Description

Properties

IUPAC Name |

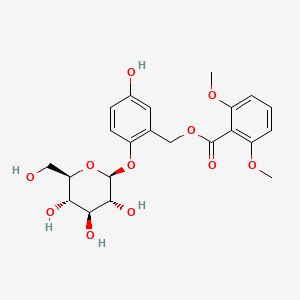

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRKHVKAXVFJQ-QKYBYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234896 | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85643-19-2 | |

| Record name | Curculigoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85643-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curculigoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CURCULIGOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Curculigoside from Curculigo orchioides

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, a key bioactive phenolic glycoside from the rhizomes of Curculigo orchioides. The document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and associated signaling pathways.

Curculigo orchioides Gaertn., commonly known as "Kali Musli," is a perennial herb with a long history of use in traditional medicine systems like Ayurveda and Chinese medicine for treating a variety of ailments.[1][2] Phytochemical investigations have revealed that the rhizomes of this plant are rich in phenolic compounds, with this compound being one of the most significant and abundant.[3][4] this compound has garnered scientific interest due to its diverse pharmacological activities, including anti-osteoporotic, antioxidant, anti-inflammatory, and neuroprotective effects.[5][6][7]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from C. orchioides rhizomes involves a multi-step process encompassing extraction, fractionation, and purification. Various methods have been developed, each with its own set of parameters that can be optimized for yield and purity.

1. Preparation of Plant Material

The initial step involves the preparation of the rhizomes of C. orchioides. The rhizomes are typically dried to remove moisture and then pulverized into a fine powder (100-120 mesh) to increase the surface area for efficient solvent extraction.[8]

2. Extraction

The powdered rhizome material is subjected to solvent extraction to isolate the crude mixture of phytochemicals, including this compound.

-

Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to facilitate the extraction process.

-

Reflux Extraction: This is a common method for exhaustive extraction.

3. Purification and Fractionation

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the separation and purification of this compound.

-

Polyamide Column Chromatography:

-

Stationary Phase: Polyamide resin

-

Procedure: The crude extract is loaded onto a polyamide column. Elution is then carried out with a suitable solvent system. The eluent flow rate is typically controlled at 1 BV/h.[9]

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient elution system of ethyl acetate and methanol is commonly used.[8]

-

Procedure: The concentrated extract is dissolved in ethyl acetate and loaded onto the silica gel column. The column is then eluted with a gradient of increasing methanol concentration in ethyl acetate to separate the compounds based on their polarity.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the preparative isolation of this compound.

-

Two-Phase Solvent System: A common system is composed of ethyl acetate-ethanol-water at a volume ratio of 5:1:5 (v/v/v).[10]

-

Mobile Phase: The lower phase of the solvent system is used as the mobile phase.[10]

-

Operating Parameters: Flow rate of 2.0 ml/min, separation temperature of 30°C, and a revolution speed of 800 rpm.[10]

-

4. Recrystallization

The final step in obtaining pure this compound is recrystallization.

-

Procedure: The crude or semi-purified this compound is dissolved in hot ethanol (50-60°C).[9] Upon cooling, this compound crystallizes out of the solution. The process may be repeated 2-3 times to achieve high purity.[9] The final product is then vacuum-dried.[8]

Quantitative Data

The following tables summarize the quantitative data related to the isolation and analysis of this compound from C. orchioides.

Table 1: Purity and Recovery of this compound using HSCCC

| Compound | Purity | Recovery Rate |

| This compound | 99.4% | 92.5% |

(Data sourced from a study on preparative isolation using HSCCC from 300 mg of a crude extract after cleanup with D101 macroporous resin)[10]

Table 2: Content of this compound in Curculigo orchioides Rhizome Samples

| Sample Type | This compound Content Range |

| 6 different crude drug samples | 0.11% to 0.35% |

(Data from HPLC analysis of various samples)[11]

Table 3: Recovery Rate from HPLC Quantitative Analysis

| Analytical Method | Average Recovery | Relative Standard Deviation (RSD) |

| HPLC | 99.2% | 1.7% (n=5) |

(Data from a study establishing an HPLC method for this compound determination)[11]

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the most common methods.

-

High-Performance Liquid Chromatography (HPLC):

-

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This technique is used for both qualitative and quantitative analysis of various constituents in C. orchioides, including this compound.

-

Qualitative Analysis Column: Waters ACQUITY UHPLC @ HSS T3 (1.8 µm, 100 x 2.1 mm)

-

Quantitative Analysis Column: Agilent ZORBAX Eclipse plus C18 (1.7 µm, 100 x 2.1 mm)

-

Mobile Phase (Quantitative): Gradient elution with 0.1% acetic acid and acetonitrile.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathway Influenced by this compound

This compound has been shown to exert its anti-arthritic effects by regulating the JAK/STAT/NF-κB signaling pathway.[5][7]

Caption: this compound inhibits the JAK/STAT/NF-κB signaling pathway.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from Curculigo orchioides prevents hydrogen peroxide-induced dysfunction and oxidative damage in calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN104592322A - Method for extracting and separating this compound from curculigo gaertn plants - Google Patents [patents.google.com]

- 9. CN102344471A - Extraction method for this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of this compound in crude medicine Curculigo orchioides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Curculigoside's Mechanism of Action in Osteoporosis: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Osteoporosis is a metabolic bone disease characterized by decreased bone mineral density and microarchitectural deterioration, leading to increased fracture risk. Curculigoside (CCG), a major bioactive phenolic glycoside from the traditional medicinal herb Curculigo orchioides, has demonstrated significant osteoprotective effects in numerous preclinical studies.[1][2] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound mitigates osteoporosis. It acts via a dual mechanism: promoting osteoblast-mediated bone formation and inhibiting osteoclast-driven bone resorption. This is achieved by modulating a complex network of signaling pathways, including the PI3K/Akt, MEK/ERK, and Wnt/β-catenin pathways, while simultaneously suppressing the RANKL/NF-κB axis and reducing oxidative stress. This whitepaper synthesizes the current understanding, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers in the field of bone metabolism and drug discovery.

Core Mechanism of Action: A Dual Approach

The therapeutic potential of this compound in osteoporosis stems from its ability to favorably shift the balance of bone remodeling. Bone homeostasis is maintained by the coordinated activity of bone-forming osteoblasts and bone-resorbing osteoclasts.[3] Osteoporosis arises when this balance is disrupted, leading to a net loss of bone mass. This compound addresses this imbalance through a dual-action mechanism:

-

Promotion of Osteogenesis: It stimulates the proliferation and differentiation of mesenchymal stem cells (MSCs) and osteoblasts, enhancing the deposition of bone matrix.[1][4][5]

-

Inhibition of Osteoclastogenesis: It suppresses the formation and activity of osteoclasts, thereby reducing bone resorption.[6][7][8]

This multifaceted approach makes this compound a promising candidate for osteoporosis therapy. The following sections will dissect the specific signaling pathways and cellular processes that underpin these effects.

Stimulation of Osteogenic Signaling Pathways

This compound promotes bone formation by activating several key anabolic signaling pathways in osteoblast precursor cells and mature osteoblasts.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for osteoblast differentiation, maturation, and survival.[9] this compound has been shown to significantly increase the phosphorylation levels of PI3K and its downstream target Akt (p-PI3K and p-AKT), thereby activating the pathway and promoting bone remodeling.[1][9] This activation stimulates the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2).[9] Studies using the PI3K inhibitor LY294002 have confirmed this mechanism, as the inhibitor partially reverses the pro-osteogenic effects of this compound.[1][9]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK-ERK branch, is another critical regulator of osteogenesis. This compound activates the MEK-ERK pathway, leading to increased phosphorylation of ERK (p-ERK).[4][6] This activation upregulates the transcriptional co-activator with PDZ-binding motif (TAZ), which plays a crucial role in directing mesenchymal stem cell (BMSC) differentiation towards osteoblasts rather than adipocytes.[4][5] TAZ, in turn, enhances the activity of Runx2, a master regulator of osteoblast differentiation.[4] The use of MEK-ERK inhibitors like UO126 has been shown to diminish the osteogenic effects of this compound, confirming the pathway's involvement.[4][5]

Other Pro-Osteogenic Pathways

-

Wnt/β-catenin Pathway: this compound has been found to activate the canonical Wnt/β-catenin pathway. It upregulates the expression of β-catenin and Cyclin D1, key components of this pathway, which are essential for osteoblast differentiation and bone regeneration.[10]

-

Bone Morphogenetic Protein (BMP) Signaling: this compound stimulates the production of BMP-2, a potent growth factor that induces osteoblast differentiation.[1][4] This effect may be linked to its estrogen-like activity and upregulation of ER-dependent BMP-2 expression.[3][11] Polysaccharides from the same plant have also been shown to activate the BMP/Smad pathway.[12]

Inhibition of Osteoclastogenesis and Oxidative Stress

A key aspect of this compound's anti-osteoporotic action is its ability to suppress bone resorption by targeting osteoclasts and mitigating oxidative stress.

Regulation of the RANKL/OPG Axis

The RANKL/RANK/OPG system is the primary regulator of osteoclast differentiation and activation.[13] Osteoblasts secrete both RANKL (Receptor Activator of Nuclear Factor κB Ligand) and OPG (Osteoprotegerin). RANKL binds to its receptor RANK on osteoclast precursors, triggering their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK.[6] The RANKL/OPG ratio is therefore a critical determinant of bone resorption activity.

This compound beneficially modulates this system by:

This shifts the RANKL/OPG balance in favor of OPG, leading to a significant reduction in osteoclast formation and bone resorption.[6][14]

Inhibition of NF-κB and MAPK Signaling in Osteoclasts

RANKL binding to RANK initiates downstream signaling cascades, primarily involving NF-κB and MAPK pathways, which are essential for osteoclastogenesis.[3][13] this compound has been shown to inhibit RANKL-induced activation of NF-κB.[6][14] It also attenuates the phosphorylation of MAPK members like p38 and ERK in response to pro-osteoclastogenic stimuli.[6][7] By blocking these critical downstream signals, this compound prevents the expression of key osteoclastogenic genes like tartrate-resistant acid phosphatase (TRAP) and matrix metallopeptidase 9 (MMP9).[6][15]

Attenuation of Oxidative Stress

Oxidative stress, caused by an excess of reactive oxygen species (ROS), is a major contributor to the pathogenesis of osteoporosis.[6][11] ROS can impair osteoblast function and promote osteoclast differentiation.[3][6] this compound is a potent antioxidant that counteracts oxidative stress through multiple mechanisms:

-

Direct ROS Scavenging: It directly scavenges free radicals like H₂O₂.[6][7]

-

Activation of the Nrf2 Pathway: this compound activates the Nrf2/Keap1 pathway, a major regulator of cellular antioxidant responses.[6] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[6]

-

Inhibition of IGFR/Akt-FoxO1 Axis: It has been shown to protect osteoblastic cells from oxidative damage by inhibiting the IGFR/Akt signaling pathway, which promotes the nuclear translocation of the antioxidant transcription factor FoxO1.[6][11]

By reducing ROS levels, this compound protects osteoblasts from apoptosis and inhibits the ROS-mediated activation of NF-κB and MAPK pathways that drive osteoclastogenesis.[3][6]

Quantitative Efficacy Data

The effects of this compound have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Effects of this compound on Bone Cells

| Cell Line | This compound Conc. | Duration | Key Quantitative Effects | Reference |

| Adipose-Derived Stem Cells (ADSCs) | 5 µmol/L | 48h | No cytotoxicity observed via CCK-8 assay. Significantly increased ALP activity and calcium deposition (Alizarin Red S). | [9] |

| MC3T3-E1 Osteoblasts | 25, 50, 100 µg/ml | 24-72h | Attenuated Ti-particle-induced inhibition of cell differentiation; increased ALP activity and mineralization. | [14] |

| Calvarial Osteoblasts (H₂O₂-injured) | 1, 10, 100 nM | 48h | Significantly restored ALP activity and calcium deposition. Reversed H₂O₂-induced increase in RANKL and decrease in OPG. | [7] |

| RAW264.7 (Osteoclast Precursors) | Not specified | - | Inhibited TRAP activity induced by RANKL and H₂O₂. Decreased expression of MMP9. | [6][8] |

Table 2: In Vivo Effects of this compound in Animal Models of Osteoporosis

| Animal Model | This compound Dosage | Duration | Key Quantitative Effects on Bone Parameters (vs. Model Group) | Reference |

| Ovariectomized (OVX) Rats | Not specified | 12 weeks | Significantly increased Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and Trabecular Thickness (Tb.Th). Decreased Trabecular Separation (Tb.Sp). | [3][15] |

| Aging Mice (18-month-old) | Oral administration | Not specified | Significantly increased bone mass. | [4][6] |

| Titanium Particle-Induced Calvarial Osteolysis (Mice) | Not specified | - | Attenuated Ti-induced bone loss. Suppressed RANKL and NF-κB expression, activated OPG expression. | [14] |

Pharmacokinetics and Bioavailability

Despite its promising pharmacological activities, this compound exhibits low oral bioavailability, which is a significant hurdle for its clinical application.[1]

-

Absorption and Bioavailability: Studies in rats have reported very low absolute oral bioavailability, ranging from 0.22% to 2.39% across various doses.[1][16][17] This is attributed to poor absorption, P-glycoprotein (P-gp) mediated efflux in the intestine, and a high first-pass metabolism in the liver.[1][18]

-

Distribution: After administration, this compound is rapidly and widely distributed to multiple tissues, including the heart, lungs, spleen, liver, kidneys, and bone marrow.[1][17]

-

Elimination: It is eliminated relatively quickly, with a reported half-life (t₁/₂) of approximately 2 hours in rats.[16]

Research has shown that co-administration with a P-gp inhibitor like verapamil can significantly increase the plasma concentration and overall exposure (AUC) of this compound, suggesting a potential strategy to enhance its therapeutic efficacy.[1][18]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Tₘₐₓ (h) | t₁/₂ (h) | Absolute Bioavailability (F%) | Reference |

| Oral | 100 mg/kg | - | - | 0.38% | [1][17] |

| Oral | 200 mg/kg | - | - | 0.22% | [1][17] |

| Oral | 400 mg/kg | - | - | 0.27% | [1][17] |

| Oral | 15, 30, 60 mg/kg | ~0.11 | ~2.0 | 2.01% - 2.39% | [16] |

Experimental Protocols

This section provides a generalized overview of the key methodologies used to investigate the effects of this compound. Researchers should refer to the cited literature for specific reagent concentrations and instrument settings.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells (e.g., ADSCs, MC3T3-E1) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µmol/L) and a vehicle control.[9]

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Alkaline Phosphatase (ALP) Activity Assay and Staining

-

Cell Culture and Treatment: Seed cells in plates and induce osteogenic differentiation in the presence or absence of this compound for a specified period (e.g., 7-14 days).

-

For Staining:

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Rinse and incubate with a BCIP/NBT Alkaline Phosphatase Color Development Kit according to the manufacturer's instructions until a blue-purple color develops.

-

Capture images using a microscope.

-

-

For Activity Assay:

-

Wash cells with PBS and lyse with a suitable lysis buffer (e.g., Triton X-100).

-

Centrifuge the lysate to collect the supernatant.

-

Measure protein concentration using a BCA assay.

-

Determine ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay kit, measuring absorbance at 405 nm.

-

Normalize ALP activity to the total protein concentration.

-

Alizarin Red S (ARS) Staining for Mineralization

-

Cell Culture and Treatment: Culture cells under osteogenic conditions with or without this compound for an extended period (e.g., 14-21 days) to allow for calcium nodule formation.

-

Staining:

-

Wash cells with PBS and fix with 4% paraformaldehyde or cold ethanol.

-

Rinse with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes at room temperature.

-

Wash thoroughly with deionized water to remove excess stain.

-

-

Analysis:

-

Capture images of the red-stained calcium deposits.

-

For quantification, destain the nodules using a solution like 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at approximately 562 nm.

-

Western Blot Analysis

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Runx2, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Ovariectomized (OVX) Animal Model

-

Animals: Use female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specified age.

-

Surgery: Anesthetize the animals. For the OVX group, perform bilateral ovariectomy. For the sham group, perform a similar surgical procedure but leave the ovaries intact.

-

Recovery: Allow animals to recover for a period (e.g., 1-2 weeks) to establish bone loss.

-

Treatment: Administer this compound (e.g., via oral gavage) or vehicle daily for a set duration (e.g., 12 weeks).[3]

-

Analysis:

-

At the end of the study, euthanize the animals and harvest femurs or tibias.

-

Analyze bone microarchitecture using micro-computed tomography (micro-CT) to determine parameters like BMD, BV/TV, Tb.N, Tb.Th, and Tb.Sp.[3][15]

-

Perform histological analysis (e.g., H&E staining) on decalcified bone sections.

-

Conduct biomechanical testing to assess bone strength.

-

Conclusion and Future Directions

This compound presents a compelling, multi-target therapeutic strategy for osteoporosis.[2][15] Its mechanism of action is robust, involving the concurrent stimulation of osteogenic pathways (PI3K/Akt, MEK/ERK) and the suppression of osteoclastogenic signaling (RANKL/NF-κB), complemented by potent antioxidant activity. The preclinical data strongly support its ability to improve bone mass and microarchitecture in various osteoporosis models.

However, the primary challenge remains its poor oral bioavailability.[1] Future research should focus on:

-

Drug Delivery Systems: Development of novel formulations (e.g., nanoparticles, liposomes) to enhance absorption and targeted delivery to bone tissue.

-

Pharmacokinetic Enhancement: Investigating co-administration with safe and effective bioavailability enhancers.

-

Clinical Translation: Well-designed clinical trials are necessary to validate the preclinical efficacy and safety of this compound in human patients with osteoporosis.

References

- 1. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice [frontiersin.org]

- 5. This compound Ameliorates Bone Loss by Influencing Mesenchymal Stem Cell Fate in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Protects against Excess-Iron-Induced Bone Loss by Attenuating Akt-FoxO1-Dependent Oxidative Damage to Mice and Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curculigo orchioides polysaccharide COP70-1 stimulates osteogenic differentiation of MC3T3-E1 cells by activating the BMP and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition effects of a natural inhibitor on RANKL downstream cellular signalling cascades cross‐talking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Frontiers | Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation [frontiersin.org]

- 16. Pharmacokinetic and Metabolism Studies of this compound C by UPLC-MS/MS and UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and tissue distribution profile of this compound after oral and intravenously injection administration in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Comprehensive literature review on Curculigoside's therapeutic effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside, a major bioactive phenolic glycoside isolated from the rhizome of Curculigo orchioides Gaertn, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in Asian medicine for strengthening bones and as a rejuvenating tonic, modern research is progressively validating its diverse therapeutic applications. This technical guide provides an in-depth review of the current scientific literature on this compound, focusing on its efficacy in osteoporosis, neurodegenerative diseases, inflammation, and cancer. We consolidate quantitative data from key in vitro and in vivo studies, detail associated experimental protocols, and visualize the complex signaling pathways modulated by this promising natural product.

Osteoprotective Effects of this compound

Osteoporosis, a metabolic bone disease characterized by decreased bone mineral density (BMD), is a primary area of investigation for this compound.[1] Studies consistently demonstrate its ability to promote bone formation and inhibit bone resorption by modulating key cellular processes in mesenchymal stem cells (MSCs), osteoblasts, and osteoclasts.[2][3]

Mechanism of Action: Signaling Pathways

This compound's osteoprotective effects are largely attributed to its influence on the PI3K/Akt signaling pathway.[4] This pathway is crucial for the differentiation and maturation of osteoblasts.[4] By activating Akt, a downstream target of PI3K, this compound promotes the expression of key osteogenic markers.[4] Network pharmacology analyses have also implicated the estrogen and Rap1 signaling pathways in its anti-osteoporotic activity.[5][6]

Quantitative Data: In Vitro and In Vivo Studies

The efficacy of this compound in promoting bone health has been quantified in various models.

Table 1: Osteoprotective Effects of this compound

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| Adipose-Derived Stem Cells (ADSCs) | 5 µmol/L this compound | Significantly increased ALP activity and calcium deposition. Upregulated RUNX2, ALP, and Osterix expression. | [4] |

| Human Amniotic Fluid-Derived MSCs | This compound (dose-dependent) | Promoted ALP activity and calcium deposition. Upregulated Collagen I and Osteopontin (OPN) expression. | [7] |

| Ovariectomized (OVX) Mice | This compound (oral admin.) | Reversed bone trabeculae reduction. Increased expression of RUNX2 and p-AKT in osteoblasts. | [4][7] |

| Ovariectomized (OVX) Rats | This compound (oral admin.) | Increased serum OCN and ALP levels. Increased BMD, trabecular thickness, number, and bone volume fraction. | [7] |

| Dexamethasone-induced Rats | this compound (oral admin.) | Increased serum SOD and CAT content. Modulated osteoporosis symptoms and promoted osteogenic protein expression. |[7] |

Key Experimental Protocols

In Vitro Osteogenic Differentiation of ADSCs [4]

-

Cell Culture: Human ADSCs are cultured in standard medium.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µmol/L). Cell viability is assessed using a CCK-8 assay to determine a non-toxic concentration (e.g., 5 µmol/L).[4]

-

Induction: Osteogenic differentiation is induced. To study mechanism, a PI3K inhibitor (LY294002) can be co-administered.[4]

-

Analysis:

-

Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., day 7).

-

Mineralization: Assessed by Alizarin Red S (ARS) staining at later time points (e.g., day 14) to visualize calcium deposits.[4]

-

Gene Expression: RT-qPCR is used to measure mRNA levels of osteogenic markers like RUNX2, ALP, and Osterix.[4]

-

Protein Expression: Western blot analysis is performed to quantify protein levels of p-PI3K, p-AKT, RUNX2, ALP, and Osterix.[4]

-

In Vivo Ovariectomized (OVX) Mouse Model [4][7]

-

Animal Model: Female mice undergo bilateral ovariectomy to simulate postmenopausal osteoporosis. A sham-operated group serves as the control.

-

Treatment: After a recovery period, OVX mice are orally administered this compound daily for a set duration (e.g., 12 weeks).

-

Analysis:

-

Micro-CT Analysis: Femurs are harvested to analyze bone microarchitecture, including Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and trabecular number/thickness (Tb.N/Tb.Th).[8]

-

Histology: Bone tissue is sectioned and stained to visualize cellular changes.

-

Serum Analysis: Blood samples are collected to measure levels of bone turnover markers like osteocalcin (OCN) and ALP.[7]

-

Neuroprotective Effects

This compound demonstrates significant potential in mitigating neurodegenerative processes, particularly those associated with Alzheimer's disease (AD) and acute injuries like cerebral ischemia and spinal cord injury (SCI).[9][10][11][12] Its neuroprotective mechanisms involve antioxidant, anti-apoptotic, and anti-inflammatory actions.

Mechanism of Action: Signaling Pathways

In the context of AD, this compound has been shown to activate the AMPK/Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress and mitochondrial dysfunction.[11] For acute neuronal injury, it modulates the Nrf-2/NQO-1 pathway to combat oxidative stress and apoptosis.[12] It also suppresses the HMGB1/NF-κB signaling pathway, attenuating neuroinflammation and blood-brain barrier breakdown following ischemia-reperfusion injury.[10]

Quantitative Data: Neuroprotection Studies

Table 2: Neuroprotective Effects of this compound

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| Aged Rats (24-25 months) | 20, 40 mg/kg/day this compound (14 days) | Significantly improved latency and reduced errors in step-down/Y-maze tests. Decreased cerebral Acetylcholinesterase (AchE) activity. | [9][13][14] |

| APP/PS1 Transgenic Mice (AD model) | This compound (4 weeks) | Improved memory and behavior. Reduced Aβ deposition and tau phosphorylation. Activated AMPK/Nrf2 signaling. | [11] |

| L-Glu-exposed HT22 cells | This compound | Suppressed apoptosis, reduced ROS accumulation, and balanced mitochondrial membrane potential. | [11] |

| H₂O₂-exposed PC12 cells | 3 µM this compound | Protected against H₂O₂-induced apoptosis and oxidative stress. | [12] |

| Spinal Cord Injury (SCI) Rats | 50 mg/kg this compound (14 days) | Improved motor function recovery. Reduced apoptosis and oxidative stress in spinal cord tissue via Nrf-2/NQO-1 pathway. | [12] |

| Ischemia-Reperfusion Rats | 20 mg/kg this compound | Attenuated histopathological damage and decreased cerebral Evans Blue extravasation. Inhibited NF-κB activation. |[9] |

Key Experimental Protocols

In Vivo Aged Rat Model for Cognitive Function [13][14]

-

Animal Model: Aged (e.g., 24-25 months old) male Sprague-Dawley rats are used to model age-related cognitive decline.

-

Treatment: Rats are administered this compound orally (e.g., 10, 20, 40 mg/kg/day) for a specified period (e.g., 14 days).[14]

-

Behavioral Testing:

-

Step-Down Test: Measures passive avoidance memory based on latency to step down from a platform.

-

Y-Maze Test: Assesses spatial working memory.

-

-

Biochemical Analysis: After behavioral tests, brain tissue (e.g., hippocampus) is harvested to measure the activity of enzymes like Acetylcholinesterase (AchE) and the expression of proteins like Beta-secretase 1 (BACE1) via Western blot.[13]

In Vitro Oxidative Stress Model in Neuronal Cells [12]

-

Cell Culture: A neuronal cell line (e.g., PC12 or HT22) is cultured.

-

Treatment: Cells are pre-treated with this compound (e.g., 3 µM) for a few hours, followed by co-incubation with an oxidative agent like hydrogen peroxide (H₂O₂) or L-glutamate to induce injury.[11][12]

-

Analysis:

-

Cell Viability: Measured using MTT or CCK-8 assays.

-

Apoptosis: Quantified using Annexin V/PI staining with flow cytometry or a TUNEL assay.[12]

-

Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes.

-

Mitochondrial Health: Mitochondrial membrane potential is assessed.

-

Anti-inflammatory and Anti-arthritic Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory conditions like osteoarthritis (OA) and rheumatoid arthritis (RA).[15][16]

Mechanism of Action: Signaling Pathways

Its anti-arthritic effects are mediated, in part, by the downregulation of the JAK/STAT and NF-κB signaling pathways, which are critical in the pathogenesis of RA.[17][18] In osteoarthritis, this compound has been shown to inhibit the NLRP3 inflammasome pathway, reducing the expression of catabolic genes and protecting cartilage.[16] It directly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15]

Quantitative Data: Anti-inflammatory Studies

Table 3: Anti-inflammatory and Anti-arthritic Effects of this compound

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| Collagen-Induced Arthritis (CIA) Rats | 50 mg/kg this compound | Significantly reduced paw swelling, arthritis index, and spleen/thymus indices. Decreased serum TNF-α, IL-1β, IL-6. | [18] |

| Adjuvant Arthritis Rats | This compound A | Relieved hind paw swelling. Reduced serum IL-6, IL-1β, PGE2, TNF-α. Increased SOD activity. Downregulated NF-κB/NLRP3 pathway. | [15] |

| DMM-induced Osteoarthritis (OA) Mice | 20 µg this compound | Reduced OARSI scores to normal levels. Downregulated expression of NLRP3, NF-κB, iNOS, and MMP9. | [16] |

| LPS-stimulated RAW 264.7 Macrophages | This compound A (Compound 1) | Moderate inhibition of NO production (IC₅₀ = 37.21 µM). Suppressed expression of TNF-α, IL-6, iNOS, and COX-2. | [19][20] |

| Fibroblast-like synoviocyte MH7A cells | 1-64 µg/ml this compound | Exerted significant inhibitory effects on cell viability. |[18] |

Anti-Cancer Effects: Osteosarcoma

Emerging evidence suggests this compound may have therapeutic potential against certain cancers, with studies specifically highlighting its efficacy in osteosarcoma (OS).

Mechanism of Action

In osteosarcoma cells, this compound has been found to inhibit proliferation, migration, and invasion while promoting apoptosis.[17] This anti-tumor activity is achieved by downregulating the JAK/STAT and NF-κB signaling pathways, which are often constitutively active in cancer cells and drive tumor growth and survival.[17]

Quantitative Data: Osteosarcoma Studies

Table 4: Anti-Osteosarcoma Effects of this compound

| Model System | Treatment | Key Findings | Reference |

|---|---|---|---|

| Osteosarcoma Cells (in vitro) | This compound | Markedly hampered cell growth, migration, and invasion. Intensified apoptosis. Inhibited phosphorylation of JAK2, STAT3, and NF-κB. | [17] |

| Osteosarcoma Xenograft Mouse Model | this compound | Notably hampered the growth of OS tumors. |[17] |

Other Potential Therapeutic Effects

-

Metabolic Regulation: Preliminary studies in high-fat diet mouse models suggest this compound can significantly affect the contents of total cholesterol, triglycerides, HDL-C, and LDL-C, indicating a potential lipid-lowering effect.[21] However, other studies on related compounds from the Curculigo genus have shown effects on blood sugar and carbohydrate metabolism enzymes in diabetic rats.[22][23]

-

Cardioprotection: this compound has been reported to have a protective effect against myocardial ischemia-reperfusion injury by increasing cell survival and reducing mitochondrial-mediated apoptosis.[15]

General Experimental Workflow

The investigation of natural products like this compound typically follows a multi-stage process from initial screening to mechanistic validation.

References

- 1. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound promotes osteogenic differentiation of ADSCs to prevent ovariectomized-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Targets of this compound A in Osteoporosis and Rheumatoid Arthritis Using Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. dovepress.com [dovepress.com]

- 8. Mechanism of action of this compound ameliorating osteoporosis: an analysis based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. doaj.org [doaj.org]

- 12. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ameliorative effects of this compound from Curculigo orchioides Gaertn on learning and memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound Inhibits the Progression of Osteoarthritis via Regu...: Ingenta Connect [ingentaconnect.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. This compound exerts significant anti-arthritic effects in vivo and in vitro via regulation of the JAK/STAT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cycloartane-type saponins from Curculigo orchioides and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipid-lowering effect and oral transport characteristics study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Curculigo pilosa supplemented diet on blood sugar, lipid metabolism, hepatic oxidative stress and carbohydrate metabolism enzymes in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Curculigo pilosa supplemented diet on blood sugar, lipid metabolism, hepatic oxidative stress and carbohydrate metabolism enzymes in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Curculigoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curculigoside, a phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant attention for its diverse pharmacological activities, including anti-osteoporotic, neuroprotective, and anti-inflammatory effects. Understanding its biosynthesis is paramount for metabolic engineering strategies aimed at enhancing its production in plant cell cultures or heterologous systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory influences. It includes detailed experimental protocols for the elucidation of this pathway and presents quantitative data where available. Visual diagrams of the proposed pathways and experimental workflows are provided to facilitate comprehension.

Introduction

This compound is a phenolic glycoside characterized by an orcinol glucoside core esterified with 2,6-dimethoxybenzoic acid. Its biosynthesis is believed to originate from the phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. While the complete enzymatic cascade leading to this compound has not been fully elucidated in Curculigo orchioides, significant insights can be drawn from studies on the biosynthesis of structurally related compounds, particularly orcinol glucoside, within the same plant species. This guide synthesizes the available direct and inferred evidence to present a putative biosynthetic pathway for this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the orcinol aglycone.

-

Glycosylation of the orcinol aglycone to form orcinol glucoside.

-

Acylation of orcinol glucoside with 2,6-dimethoxybenzoic acid.

Biosynthesis of the Orcinol Aglycone

Evidence strongly suggests that the orcinol core of this compound is synthesized via a type III polyketide synthase (PKS) pathway. A study on Curculigo orchioides has identified an orcinol synthase (ORS) that catalyzes the formation of orcinol from one molecule of acetyl-CoA and three molecules of malonyl-CoA[1].

Key Enzyme:

-

Orcinol Synthase (ORS): A type III PKS that performs the iterative condensation of malonyl-CoA units with an acetyl-CoA starter unit, followed by cyclization and aromatization to yield orcinol.

Glycosylation of Orcinol

The synthesized orcinol aglycone is then glycosylated to form orcinol glucoside. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). A specific UGT has been identified in Curculigo orchioides that efficiently converts orcinol to orcinol glucoside using UDP-glucose as the sugar donor[1].

Key Enzyme:

-

UDP-dependent Glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol.

Biosynthesis of the 2,6-Dimethoxybenzoyl Moiety and Acylation

The origin of the 2,6-dimethoxybenzoic acid moiety is less clear. It is likely derived from the phenylpropanoid pathway, starting from L-phenylalanine or L-tyrosine. The pathway would involve a series of hydroxylation and methylation steps catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively, followed by oxidative cleavage of the side chain to form the benzoic acid.

Hypothesized Steps:

-

Hydroxylation: CYPs introduce hydroxyl groups onto an aromatic precursor.

-

Methylation: OMTs transfer methyl groups from S-adenosyl methionine (SAM) to the hydroxyl groups.

-

Side-chain cleavage: A series of enzymatic reactions shorten the propyl side chain of the phenylpropanoid precursor to a carboxyl group.

The final step in this compound biosynthesis is the acylation of orcinol glucoside with 2,6-dimethoxybenzoyl-CoA. This reaction is likely catalyzed by an acyltransferase, possibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.

Key Enzyme (Putative):

-

Acyl-CoA-dependent Acyltransferase: Catalyzes the transfer of the 2,6-dimethoxybenzoyl group from its CoA-ester to the glucose moiety of orcinol glucoside.

Signaling Pathways and Regulation

The biosynthesis of this compound is influenced by various external stimuli, suggesting the involvement of complex signaling pathways.

-

Stress Induction: The production of this compound in Curculigo orchioides cell cultures is enhanced by heavy metal stress (nickel and chromium), indicating the activation of stress-responsive signaling cascades that upregulate the biosynthetic pathway genes[2][3].

-

Elicitor Treatment: Elicitors such as salicylic acid (SA) and polyethylene glycol (PEG) 6000 have been shown to increase the accumulation of this compound, suggesting the involvement of jasmonate and/or SA signaling pathways in the regulation of its biosynthesis[4][5].

-

Precursor Feeding: Feeding with amino acid precursors, particularly tyrosine, has been shown to enhance this compound production, indicating that the availability of primary metabolites is a key regulatory point[2][3].

Quantitative Data

While specific enzyme kinetic data for the this compound pathway are not yet available, studies on the enhancement of its production provide valuable quantitative insights.

| Treatment | Plant Material | Fold Increase in this compound Content | Reference |

| 3 ppm Chromium | C. orchioides tissue culture (6-week-old) | 11-fold | [2][3] |

| 4 ppm Nickel | C. orchioides tissue culture (4-week-old) | - | [2][3] |

| 7.5 mg/100 ml Tyrosine | C. orchioides tissue culture (4-week-old) | - | [2][3] |

| 10 ppm Salicylic Acid | C. orchioides in vitro cultures (1st week) | - | [4][5] |

| 10,000 ppm PEG 6000 | C. orchioides in vitro cultures (2nd week) | 2.4-fold | [4] |

Note: Specific fold-increase for Nickel and Tyrosine treatments were not explicitly stated in the cited abstracts in a comparable manner to Chromium.

Experimental Protocols

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in plant extracts.

Methodology:

-

Extraction:

-

Purification (Optional):

-

Use Sep-Pak C18 cartridges to purify the extract[1].

-

-

HPLC Analysis:

-

Column: Intersil ODS-3 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[1].

-

Mobile Phase: Methanol-water-ice acetic acid (45:80:1, v/v/v)[1].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 283 nm[1].

-

Quantification: Use a standard curve of purified this compound to calculate the concentration in the samples.

-

Enzyme Activity Assay for Orcinol Synthase (ORS)

Objective: To determine the activity of the recombinant ORS enzyme.

Methodology (adapted from[1]):

-

Reaction Mixture (100 µL total volume):

-

1 mM acetyl-CoA

-

2 mM malonyl-CoA

-

3 µg of purified recombinant ORS protein

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

-

Control:

-

Prepare a control reaction with heat-denatured purified ORS.

-

-

Incubation:

-

Incubate the reaction mixture for 12 hours at 30°C.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of methanol.

-

-

Analysis:

-

Analyze the reaction products by HPLC or LC-MS to detect and quantify the formation of orcinol.

-

Enzyme Activity Assay for UDP-Glycosyltransferase (UGT)

Objective: To determine the activity of the recombinant UGT enzyme.

Methodology (adapted from[1]):

-

Reaction Mixture (100 µL total volume):

-

1 mM orcinol (sugar acceptor)

-

2 mM UDP-Glucose (sugar donor)

-

3 µg of the purified recombinant UGT protein

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

-

Control:

-

Prepare a control reaction with heat-denatured purified UGT.

-

-

Incubation:

-

Incubate the reaction mixture for 12 hours at 30°C.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of methanol.

-

-

Analysis:

-

Analyze the reaction products by HPLC or LC-MS to detect and quantify the formation of orcinol glucoside. A generic, non-radioactive, phosphatase-coupled assay can also be used to measure the release of UDP.

-

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Signaling and Regulation of this compound Biosynthesis

Caption: Factors influencing the regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, drawing precursors from both the polyketide and phenylpropanoid pathways. While significant progress has been made in identifying key enzymes for the formation of the orcinol glucoside core, the enzymes responsible for the synthesis and attachment of the 2,6-dimethoxybenzoyl moiety remain to be elucidated. Future research should focus on the functional characterization of candidate cytochrome P450s, O-methyltransferases, and acyltransferases from Curculigo orchioides through transcriptomic and genomic approaches coupled with heterologous expression and in vitro enzyme assays. A complete understanding of the pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmaceutical compound.

References

- 1. Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genomics of plastid genome within Curculigo orchioides subclade (Hypoxidaceae) reveals evolutionary relationships and document the shortest ndhA intron in seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.co.uk [promega.co.uk]

An In-Depth Technical Guide on the Toxicological Profile and Safety Assessment of Curculigoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice.

Executive Summary

Curculigoside, a prominent phenolic glycoside isolated from the rhizomes of Curculigo orchioides, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-osteoporotic, and antioxidant effects. As interest in its therapeutic potential grows, a thorough understanding of its toxicological profile and safety is paramount for further drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the safety assessment of this compound. It summarizes the available data on its toxicokinetics and provides detailed, standardized experimental protocols for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD).

Currently, there is a notable lack of comprehensive toxicological studies conducted specifically on isolated this compound. Most of the available toxicity data pertains to the crude extracts of Curculigo orchioides, which may not be directly applicable to the purified compound. This guide highlights these data gaps and presents standardized methodologies to encourage and facilitate future research in this critical area.

Introduction to this compound

This compound is a bioactive compound that is considered a major contributor to the therapeutic effects of Curculigo orchioides, a plant used in traditional medicine systems.[1] Its potential applications in treating a range of conditions necessitate a rigorous evaluation of its safety profile before it can be considered for clinical use.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of a compound is fundamental to assessing its potential for toxicity.

Absorption and Bioavailability: Pharmacokinetic studies in rats have shown that this compound exhibits rapid oral absorption, with a time to maximum plasma concentration (Tmax) of approximately 0.11 hours.[2] However, its absolute oral bioavailability is low, estimated to be between 0.22% and 0.38% for oral doses ranging from 100 to 400 mg/kg.[3] A similar study on this compound C, a related compound, also reported low absolute bioavailability (2.01-2.39%).[4][5] This poor absorption from the gastrointestinal tract may limit its systemic toxicity.

Distribution: Following oral administration in rats, this compound has been found to be distributed to various tissues, including the heart, lung, spleen, intestine, stomach, kidney, thymus, liver, brain, testis, and bone marrow.[3]

Metabolism: In vivo studies on this compound C in rats have identified several metabolic pathways, including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation.[4][5] Twelve metabolites were identified in plasma, bile, urine, and feces.[4][5] The short half-life (t1/2) of approximately 2 hours suggests that this compound and its analogues are readily metabolized in the body.[4][5]

Excretion: Information on the primary excretion routes of this compound is limited, though metabolites have been identified in both urine and feces.[4][5]

Table 1: Summary of Pharmacokinetic Parameters of this compound and this compound C in Rats

| Parameter | This compound (Oral Dose) | This compound C (Oral Dose) | Reference(s) |

| Tmax (h) | ~0.11 | 0.106 - 0.111 | [2][4][5] |

| t1/2 (h) | Not explicitly stated | 2.022 - 2.061 | [4][5] |

| Absolute Bioavailability (%) | 0.22 - 0.38 | 2.01 - 2.39 | [3][4][5] |

Acute Toxicity

There is a significant lack of data on the acute oral toxicity of isolated this compound. A Material Safety Data Sheet (MSDS) for this compound classifies it as "Harmful if swallowed" (Acute toxicity, Oral (Category 4)), which suggests an LD50 value between 300 and 2000 mg/kg.[4] However, this is a classification and not the result of a specific LD50 study. Another MSDS for this compound B reports no available data on acute toxicity.[6]

Detailed Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[7][8][9][10]

Experimental Workflow

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

-

Test Animals: Healthy, young adult female rats are typically used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Levels: The test is initiated with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Administration: The test substance is administered as a single oral dose by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Procedure:

-

A group of 3 female rats is dosed at the starting dose level.

-

If 2 or 3 animals die, the test is repeated with 3 new animals at the next lower dose level.

-

If 0 or 1 animal dies, the test is repeated with 3 new animals at the next higher dose level.

-

This process is continued until a stopping criterion is met (e.g., no mortality at the highest dose or high mortality at a certain dose).

-

-

Data Analysis: The LD50 is not determined precisely but the substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Sub-chronic Toxicity

No 90-day sub-chronic oral toxicity studies on isolated this compound have been identified in the public domain.

Detailed Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[3][5][11][12]

Experimental Workflow

Caption: Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).

-

Test Animals: Young, healthy rats (the preferred species) are used.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.

-

Administration: The test substance is administered orally (gavage, in feed, or in drinking water) daily for 90 days.

-

Observations:

-

Clinical: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmological Examination: Before the start and at the end of the study.

-

Hematology and Clinical Biochemistry: At the end of the study.

-

Urinalysis: At the end of the study.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Weights of major organs are recorded.

-

Histopathology: Microscopic examination of a comprehensive set of organs and tissues is performed.

-

-

Data Analysis: The data are analyzed to identify any treatment-related effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Genotoxicity

There is no available data from standard genotoxicity assays (Ames test, in vitro micronucleus assay) for isolated this compound.

Detailed Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to identify substances that can cause gene mutations by reverse mutation in specific strains of Salmonella typhimurium and Escherichia coli.[13][14][15][16]

Experimental Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

-

Tester Strains: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

-

The bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.

-

After incubation, only the bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form colonies.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Detailed Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells.[17][18][19][20][21]

Experimental Workflow

Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).

-

Cell Lines: Various mammalian cell lines (e.g., CHO, V79) or primary human lymphocytes can be used.

-

Treatment: Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to block cell division after nuclear division, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

-

Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of isolated this compound have been found.

Detailed Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.[1][22][23][24][25]

Experimental Workflow

Caption: Workflow for Reproduction/Developmental Toxicity Screening (OECD 421).

-

Test Animals: Rats are the preferred species.

-

Dose Levels: At least three dose levels and a control group are used.

-

Dosing Period:

-

Males: Dosed for a minimum of four weeks (including a two-week pre-mating period).

-

Females: Dosed for two weeks prior to mating, during mating, gestation, and lactation.

-

-

Endpoints Evaluated:

-

Parental Animals: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.

-

Offspring: Viability, body weight, and general development until at least day 13 post-partum.

-

-

Pathology: Gross necropsy and histopathology of reproductive organs of the parental animals.

-

Data Analysis: The data are evaluated to identify any adverse effects on reproduction or development.

Potential Signaling Pathways in Toxicity

While specific toxicological pathways for this compound have not been elucidated, its known pharmacological activities provide clues to potential mechanisms of toxicity at high doses.

Nrf2/NF-κB Signaling Pathways: this compound has been shown to exert antioxidant and anti-inflammatory effects by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[26][27][28][29][30] The Nrf2 pathway is a key regulator of the cellular antioxidant response. While activation of Nrf2 is generally protective, dysregulation of this pathway at high concentrations of a substance could potentially lead to adverse effects. Similarly, while inhibition of the pro-inflammatory NF-κB pathway is beneficial in inflammatory conditions, inappropriate modulation could compromise the normal immune response.

Caption: Known signaling pathways modulated by this compound.

Conclusion and Future Directions

The available data on the toxicological profile of isolated this compound is sparse. While preliminary pharmacokinetic data suggest poor oral bioavailability, which may limit systemic toxicity, the lack of comprehensive safety studies is a significant impediment to its clinical development. The "Harmful if swallowed" classification in an MSDS warrants further investigation through a formal acute oral toxicity study.

To confidently advance this compound as a therapeutic candidate, a battery of toxicological studies following international guidelines (e.g., OECD) is essential. These should include, at a minimum:

-

An acute oral toxicity study to determine its LD50 and acute toxic potential.

-

A 90-day sub-chronic oral toxicity study in a rodent species to identify target organs and establish a NOAEL.

-

A standard battery of genotoxicity tests (Ames test and in vitro micronucleus assay) to assess its mutagenic and clastogenic potential.

-

A reproductive and developmental toxicity screening study to identify any potential adverse effects on fertility and embryonic development.

The detailed experimental protocols provided in this guide serve as a roadmap for conducting these necessary safety assessments. The findings from such studies will be critical for a comprehensive risk assessment and for determining safe dosage levels for future clinical trials. Researchers and drug development professionals are strongly encouraged to address these knowledge gaps to fully characterize the therapeutic potential and safety of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 4. This compound|85643-19-2|MSDS [dcchemicals.com]

- 5. oecd.org [oecd.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ask-force.org [ask-force.org]

- 13. nib.si [nib.si]

- 14. bulldog-bio.com [bulldog-bio.com]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. toxlab.co [toxlab.co]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]

- 20. scantox.com [scantox.com]

- 21. toxicoop.com [toxicoop.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. This compound is a Promising Osteoprotective Agent for Osteoporosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound Regulates Apoptosis and Oxidative Stress Against Spinal Cord Injury by Modulating the Nrf-2/NQO-1 Signaling Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound attenuates oxidative stress and osteoclastogenesis via modulating Nrf2/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound mitigates dextran sulfate sodium-induced colitis by activation of KEAP1-NRF2 interaction to inhibit oxidative damage and autophagy of intestinal epithelium barrier - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and abundance of Curculigoside

An In-depth Technical Guide to the Natural Sources and Abundance of Curculigoside For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenolic glycoside, is a significant bioactive compound primarily found in plants of the Curculigo genus. It has garnered considerable attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-osteoporotic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

The principal natural source of this compound is the plant species Curculigo orchioides Gaertn., a member of the Hypoxidaceae family.[1][2][3][4][5][6][7][8][9][10][11][12][13] This plant is commonly known by various names, including Kali Musli, Xian Mao, and Tien Mao.[2] The rhizome of C. orchioides is the primary part of the plant where this compound and its derivatives are concentrated.[2][5][7][9][13]

In addition to C. orchioides, other species within the Curculigo genus have been identified as sources of this compound, such as Curculigo pilosa and Curculigo capitulata.[2][7] Research has also led to the isolation of several structural analogues of this compound, designated as this compound A, B, C, and D, from Curculigo orchioides.[5][10]

Abundance of this compound in Natural and In Vitro Sources

The concentration of this compound in its natural source, the rhizome of Curculigo orchioides, can vary. Studies have reported its abundance in the range of 0.11% to 0.35% of the dry weight of the rhizome.[2][8]

To address the limited availability from natural sources and to enhance production, significant research has been conducted on the in vitro tissue culture of C. orchioides. These studies have demonstrated that the application of elicitors and stressors can substantially increase the yield of this compound. The following tables summarize the quantitative data on the abundance of this compound under various experimental conditions.

Table 1: Abundance of this compound in Curculigo orchioides Rhizome

| Source | Part of Plant | Method of Analysis | Abundance (% of Dry Weight) | Reference |

| Curculigo orchioides | Rhizome | HPLC | 0.11 - 0.35 | [2][8] |

Table 2: Enhanced Production of this compound in Curculigo orchioides Tissue Culture

| Elicitor/Stressor | Concentration | Culture Age | This compound Content | Fold Increase | Reference |

| Chromium (Cr) | 3 ppm | 6 weeks | 7.63% | 11-fold | [1][3] |

| Nickel (Ni) | 4 ppm | 4 weeks | 5.66% | - | [1][3] |

| Tyrosine | 7.5 mg/100 ml | 4 weeks | 2.38% | - | [1][3] |

| Salicylic Acid (SA) | 10 ppm | 1 week | Increased | - | [4] |

| Polyethylene Glycol 6000 (PEG 6000) | 10,000 ppm | 2 weeks | 260.05 µg/mg EDW | 2.4-fold | [4] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, purification, and quantification of this compound from plant materials.

Extraction Methodologies

Several methods have been successfully employed for the extraction of this compound. The choice of method can depend on the scale of extraction and the desired purity of the initial extract.

4.1.1. Ultrasonic-Assisted Methanol Extraction

This method is suitable for laboratory-scale extraction and utilizes ultrasonic waves to enhance the extraction efficiency.

-

Procedure:

-

The dried and powdered rhizome of Curculigo orchioides is suspended in methanol.[8][14][15]

-

The suspension is subjected to ultrasonic vibration for a specified duration.

-

The mixture is then filtered to separate the extract from the solid plant material.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

-

4.1.2. Soxhlet Extraction with Aqueous Acetone

Soxhlet extraction is a continuous extraction method that is efficient for extracting compounds from solid materials.

-

Procedure:

-

The powdered plant material is placed in a thimble within a Soxhlet extractor.

-

80% acetone is used as the extraction solvent.[4]

-

The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the material, extracting the desired compound.

-

The process is continued for several cycles to ensure complete extraction.

-

The solvent is then evaporated to obtain the crude extract.

-

4.1.3. Heat Reflux Extraction with Aqueous Ethanol

This is a common and straightforward method for extraction.

-

Procedure:

-

The dried plant powder is mixed with 70% ethanol in a round-bottom flask.[6]

-

The mixture is heated to reflux for a defined period, typically 2 hours.

-

After cooling, the extract is filtered.

-

The filtrate is concentrated under vacuum to remove the ethanol.

-

Isolation and Purification Protocols

Following extraction, various chromatographic techniques are employed to isolate and purify this compound from the crude extract.

4.2.1. Column Chromatography

This is a standard technique for separating components of a mixture.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.[2]

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-